Ethyl 4-((4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

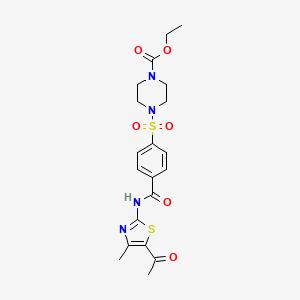

Ethyl 4-((4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a piperazine-derived small molecule featuring a sulfonamide-linked phenylcarbamoyl group and a 5-acetyl-4-methylthiazole substituent. Its structural complexity arises from the integration of a piperazine ring (functionalized with an ethyl carboxylate), a sulfonyl-bridged phenyl group, and a thiazole-based carboxamide moiety. This compound shares design principles with protease inhibitors, kinase-targeting agents, and other therapeutics leveraging heterocyclic scaffolds for bioactivity.

Properties

IUPAC Name |

ethyl 4-[4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O6S2/c1-4-30-20(27)23-9-11-24(12-10-23)32(28,29)16-7-5-15(6-8-16)18(26)22-19-21-13(2)17(31-19)14(3)25/h5-8H,4,9-12H2,1-3H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWLVKIVOFMIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution, which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Biological Activity

Ethyl 4-((4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a thiazole moiety, which is known for its diverse biological activities. The presence of a piperazine ring and a sulfonamide group further enhances its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, with studies reporting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Anticancer Properties

Thiazole compounds have been explored for their anticancer potential. In vitro studies demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its effects is likely multifaceted:

1. Enzyme Inhibition

Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways associated with inflammation and cancer progression, such as fatty acid amide hydrolase (FAAH) . This inhibition can lead to increased levels of endogenous cannabinoids, which may contribute to both analgesic and anti-inflammatory effects.

2. Modulation of Signaling Pathways

The compound may modulate various signaling pathways, including those related to apoptosis and cell proliferation. For instance, it might affect pathways involving NF-kB and MAPK, which are crucial in cancer cell survival and inflammation .

Case Studies

Several studies have highlighted the biological effects of thiazole-containing compounds:

Case Study 1: Antimicrobial Activity

A study demonstrated that a thiazole derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL, indicating strong potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, a structurally similar thiazole compound was found to induce apoptosis in human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as a chemotherapeutic agent .

Case Study 3: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of a related thiazole derivative in a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling by approximately 50% compared to the control group, suggesting effective anti-inflammatory properties .

Scientific Research Applications

Pharmacological Applications

Ethyl 4-((4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has been investigated for its pharmacological properties, particularly in the context of anti-cancer and anti-inflammatory therapies.

Anti-Cancer Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant anti-cancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the thiazole ring in the structure of this compound suggests potential for similar activities, making it a candidate for further research in oncology .

Anti-Inflammatory Properties

Thiazole-containing compounds are also known for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and pathways, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Mechanistic Insights

The mechanism of action for compounds like this compound often involves modulation of specific biological pathways:

Enzyme Inhibition

Research has shown that certain thiazole derivatives can inhibit enzymes involved in tumor growth and inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). This inhibition can lead to reduced levels of inflammatory mediators and tumor-promoting factors in biological systems .

Interaction with Receptors

The compound may also interact with various receptors involved in signaling pathways that regulate cell growth and immune responses. Understanding these interactions is crucial for elucidating its therapeutic potential .

Case Studies and Research Findings

Several studies have documented the effects of thiazole derivatives similar to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural similarities to the target molecule, differing primarily in their heterocyclic substituents, sulfonamide linkages, or piperazine modifications. Key comparisons are summarized below:

Ethyl 4-[(4-{[(2E)-6-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate (RN: 681233-96-5)

- Structural Differences : Replaces the 5-acetyl-4-methylthiazole with a 6-methoxy-3-methylbenzothiazole group. The benzothiazole is fused to a benzene ring, enhancing aromaticity and steric bulk compared to the simpler thiazole in the target compound.

- Synthesis : Likely synthesized via coupling of a sulfonyl chloride intermediate with a benzothiazole carboxamide precursor, analogous to methods in for tert-butyl piperazine derivatives .

- Implications : The benzothiazole moiety may improve binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors (e.g., ) .

Ethyl 4-({4-[(3-cyano-2-thienyl)carbamoyl]phenyl}sulfonyl)-1-piperazinecarboxylate (CAS: 865545-95-5)

- Structural Differences: Substitutes the thiazole with a 3-cyano-2-thienyl group. The thiophene ring introduces sulfur-based electronic effects distinct from the thiazole’s nitrogen-sulfur system.

- Molecular Weight : 448.512 g/mol (calculated from C₁₉H₂₀N₄O₅S₂) .

- Synthetic Route : Likely involves condensation of a thiophene carboxamide with a sulfonylated piperazine intermediate, similar to ’s protocols for pyrazole derivatives .

Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

- Structural Differences: Incorporates a tetrahydrothieno[2,3-c]pyridine scaffold instead of the thiazole.

- Applications: Derivatives of tetrahydrothieno pyridines are explored in antibacterial and kinase inhibitor research (e.g., ) .

Ethyl 4-{2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl}piperazine-1-carboxylate

- Structural Differences : Replaces the thiazole carboxamide with a 1,3,4-oxadiazole-sulfanylacetyl group. The oxadiazole enhances metabolic stability and π-π stacking interactions.

- Synthetic Strategy : Oxadiazole formation via cyclization of thiosemicarbazides, as described in for thiazolylhydrazones .

Comparative Data Table

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

- Monitor reaction parameters (temperature, solvent polarity, and reaction time) at each step, as small variations can significantly impact intermediate stability and final product yield .

- Use continuous flow reactors for exothermic or highly reactive steps to enhance reproducibility and scalability .

- Employ High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to track reaction progress and isolate intermediates .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of key functional groups (e.g., acetyl, piperazine, sulfonyl) and stereochemistry .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfonyl group orientation) using SHELX programs for crystallographic refinement .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Target enzymes relevant to inflammation or cancer (e.g., cyclooxygenase-2 or kinases) using fluorometric or colorimetric substrates .

- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Orthogonal Assays : Validate target engagement using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics and affinity .

- Metabolite Profiling : Identify potential off-target interactions or metabolic degradation pathways via LC-MS/MS .

- Structural Dynamics Analysis : Apply molecular dynamics simulations to assess conformational flexibility in solution vs. crystal states .

Q. What strategies can mitigate poor aqueous solubility during in vivo studies?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Methodological Answer:

- Fragment-Based Screening : Replace the thiazole ring with bioisosteres (e.g., oxadiazole) to evaluate effects on target binding .

- Pharmacophore Modeling : Map electrostatic and hydrophobic interactions using software like Schrödinger to prioritize derivatives .

- Synthetic Libraries : Generate analogs with systematic modifications (e.g., substituents on the phenyl ring) and test in high-throughput assays .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in crystallographic data refinement?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing dose-response data from heterogeneous assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.